molecular formula C13H7N5O6 B11671862 4-(1H-benzotriazol-1-yl)-3,5-dinitrobenzoic acid

4-(1H-benzotriazol-1-yl)-3,5-dinitrobenzoic acid

Katalognummer: B11671862
Molekulargewicht: 329.22 g/mol
InChI-Schlüssel: DBNZJNNMRBIANQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring attached to a benzoic acid moiety, which is further substituted with nitro groups at the 3 and 5 positions. The compound’s molecular formula is C13H8N4O6, and it has a molecular weight of 316.22 g/mol .

Vorbereitungsmethoden

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzotriazole ring can also form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid lies in its specific substitution pattern and the presence of both benzotriazole and nitro groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H7N5O6

Molekulargewicht

329.22 g/mol

IUPAC-Name

4-(benzotriazol-1-yl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H7N5O6/c19-13(20)7-5-10(17(21)22)12(11(6-7)18(23)24)16-9-4-2-1-3-8(9)14-15-16/h1-6H,(H,19,20)

InChI-Schlüssel

DBNZJNNMRBIANQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.